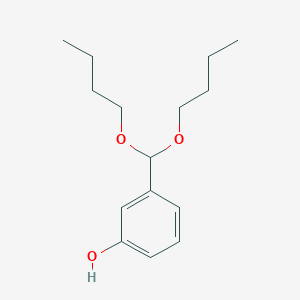
5alpha-Stigmastan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Stigmastan-6-one: This compound is characterized by its molecular formula C29H48O2 and a molecular weight of 428.6902 g/mol . It is a derivative of stigmastane, which is a type of phytosterol commonly found in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-6-one typically involves the oxidation of stigmastane derivatives. One common method is the oxidation of stigmastane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the 6-one derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and subsequent chemical modification of phytosterols from plant sources. The root of Astragalus hoantchy is one such source . The extracted phytosterols are then subjected to chemical reactions, including oxidation, to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 5alpha-Stigmastan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to form alcohol derivatives.
Substitution: Reactions with nucleophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized steroids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted stigmastane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5alpha-Stigmastan-6-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antifeedant activities . It has shown activity against certain pests, making it a candidate for developing natural insecticides.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory effects . It is also explored for its role in modulating biological pathways related to inflammation and immune response.
Industry: In the industrial sector, this compound is used as a reference standard in analytical chemistry. It is also employed in the development of fine chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of 5alpha-Stigmastan-6-one involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting membrane integrity and inhibiting specific enzymes involved in inflammatory pathways . The compound’s structure allows it to interact with lipid bilayers, leading to changes in membrane fluidity and permeability.
Comparación Con Compuestos Similares
- Stigmasterol
- Beta-Sitosterol
- Campesterol
Comparison: 5alpha-Stigmastan-6-one is unique due to its specific oxidation state and functional groups. While stigmasterol and beta-sitosterol are also phytosterols, they differ in their oxidation levels and biological activities. Stigmasterol and beta-sitosterol are primarily known for their cholesterol-lowering effects, whereas this compound is studied for its anti-inflammatory and antifeedant properties .
Propiedades
Número CAS |
101064-58-8 |
|---|---|
Fórmula molecular |
C29H50O |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-22-18-27(30)26-10-8-9-16-28(26,5)25(22)15-17-29(23,24)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
Clave InChI |
WSFPFPXLMYCOBT-PSTOXXEMSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


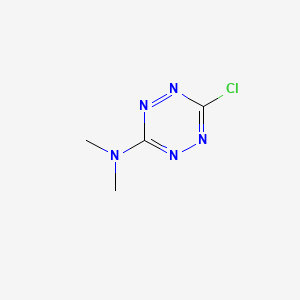
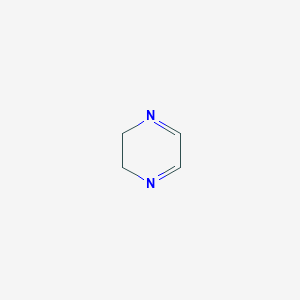
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
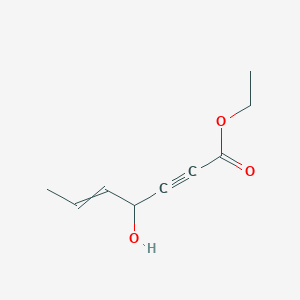
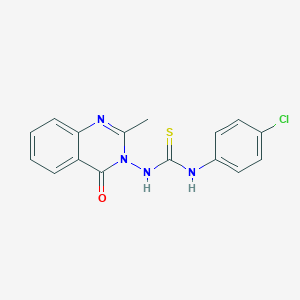

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
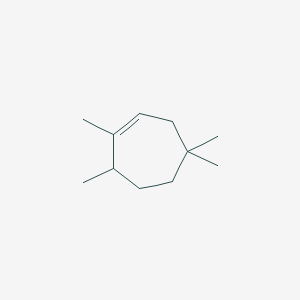
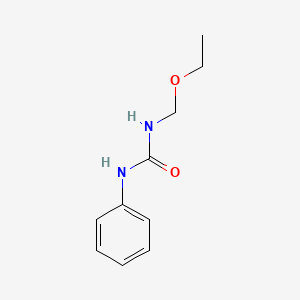
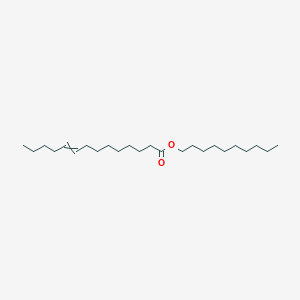
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
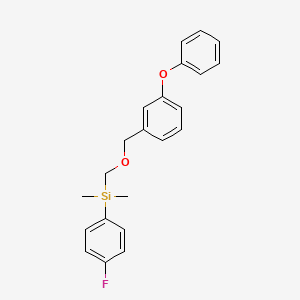
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
